molecular formula C25H34N2O4 B11054504 2-butyl-N,N'-bis(4-propoxyphenyl)propanediamide

2-butyl-N,N'-bis(4-propoxyphenyl)propanediamide

Cat. No.: B11054504
M. Wt: 426.5 g/mol
InChI Key: RHNBAQCDHQTMPK-UHFFFAOYSA-N
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Description

2-butyl-N,N’-bis(4-propoxyphenyl)propanediamide is an organic compound characterized by its unique structure, which includes two propoxyphenyl groups attached to a propanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butyl-N,N’-bis(4-propoxyphenyl)propanediamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of 4-propoxybenzaldehyde and 2-butylpropanediamide.

    Condensation Reaction: The 4-propoxybenzaldehyde undergoes a condensation reaction with 2-butylpropanediamide in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.

    Purification: The resulting product is purified using recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 2-butyl-N,N’-bis(4-propoxyphenyl)propanediamide may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation reaction efficiently.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Automated Purification: Employing automated purification techniques such as high-performance liquid chromatography (HPLC) for large-scale purification.

Chemical Reactions Analysis

Types of Reactions

2-butyl-N,N’-bis(4-propoxyphenyl)propanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide groups to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-butyl-N,N’-bis(4-propoxyphenyl)propanediamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-butyl-N,N’-bis(4-propoxyphenyl)propanediamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation or cell proliferation, depending on its application.

Comparison with Similar Compounds

Similar Compounds

    2-butyl-N,N’-bis(4-hydroxyphenyl)propanediamide: Similar structure but with hydroxy groups instead of propoxy groups.

    2-butyl-N,N’-bis(4-methoxyphenyl)propanediamide: Contains methoxy groups instead of propoxy groups.

Uniqueness

This detailed overview provides a comprehensive understanding of 2-butyl-N,N’-bis(4-propoxyphenyl)propanediamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H34N2O4

Molecular Weight

426.5 g/mol

IUPAC Name

2-butyl-N,N'-bis(4-propoxyphenyl)propanediamide

InChI

InChI=1S/C25H34N2O4/c1-4-7-8-23(24(28)26-19-9-13-21(14-10-19)30-17-5-2)25(29)27-20-11-15-22(16-12-20)31-18-6-3/h9-16,23H,4-8,17-18H2,1-3H3,(H,26,28)(H,27,29)

InChI Key

RHNBAQCDHQTMPK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)NC1=CC=C(C=C1)OCCC)C(=O)NC2=CC=C(C=C2)OCCC

Origin of Product

United States

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